(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide
Description
(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is a quinoline-based enamide derivative characterized by a cyano group at the C2 position, a dimethylamino-substituted quinoline core, and a methyl substituent at the 7-position of the quinoline ring. The Z-configuration of the prop-2-enamide moiety is critical for its stereoelectronic properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(Z)-2-cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10-4-5-11-7-12(8-13(9-17)15(18)21)16(20(2)3)19-14(11)6-10/h4-8H,1-3H3,(H2,18,21)/b13-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFPIYXVHARRW-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=C(C#N)C(=O)N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=C(/C#N)\C(=O)N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide typically involves multi-step organic reactions. . The cyano group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for drug design and development .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for various chemical modifications .
Mechanism of Action
The mechanism of action of (Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, while the dimethylamino group can form hydrogen bonds with biological macromolecules. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : Like Compound 5, the target compound may be synthesized via condensation reactions involving dimethylformamide-dimethylacetal (DMF-DMA) or similar reagents, as evidenced by the formation of enamide bonds in analogous structures .
- Biological Activity: While the target compound’s biological data are unspecified, antimicrobial pyrido-triazepinone derivatives (Compounds 102–104) highlight the importance of electron-withdrawing groups (e.g., cyano) in modulating activity .
Spectroscopic and Analytical Comparisons
- NMR Signatures: The target compound’s dimethylamino group is expected to produce a singlet near δ 2.47 ppm (similar to Compound 5), while the quinoline aromatic protons may resonate at δ 7.0–8.5 ppm .
- Mass Spectrometry : A molecular ion peak near m/z 313 (C₁₉H₁₉N₃O) is anticipated, contrasting with the higher m/z 412 of Compound 5 due to its sulfur-containing backbone .
Reactivity and Functionalization
- Aminopyrazole Formation: Analogous to Compound 5’s conversion to bis(aminopyrazoles) 7a,b via hydrazine treatment, the target compound’s cyano group may undergo nucleophilic addition or cyclization reactions .
- Steric Hindrance: The 7-methyl group on the quinoline ring could impose steric constraints absent in smaller heterocycles like chromone (Compound 1), affecting regioselectivity in further derivatization .
Biological Activity
(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide is a synthetic organic compound recognized for its potential in medicinal chemistry, particularly as a therapeutic agent targeting various biological pathways. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core with a cyano group and an acrylamide moiety, which are crucial for its reactivity and biological interactions. Its molecular structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 253.30 g/mol
The presence of the dimethylamino group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.
This compound primarily acts as a tyrosine kinase inhibitor , specifically targeting the Epidermal Growth Factor Receptor (EGFR) . The inhibition of EGFR disrupts downstream signaling pathways such as:
- PI3K/Akt/mTOR
- Ras/Raf/MEK/ERK
These pathways are vital for cell proliferation and survival, particularly in cancer cells. By inhibiting these pathways, the compound can suppress tumor growth and induce apoptosis in malignant cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound significantly reduces the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Apoptosis Induction : The compound has been observed to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancerous cells.
Pharmacokinetics
Pharmacokinetic studies suggest that compounds similar to this compound undergo extensive hepatic metabolism, which influences their therapeutic efficacy. The compound's stability and solubility profiles are critical for its application in drug formulations.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer efficacy | Demonstrated significant inhibition of cell growth in lung cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Mechanistic insights | Identified EGFR as a primary target; confirmed apoptosis induction through caspase activation. |
| Study 3 | Pharmacokinetics | Reported high hepatic clearance rates; suggested modifications for improved bioavailability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
